2-Cyclopentyl-1,3-thiazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Cyclopentyl-1,3-thiazole (CAS 958827-20-8, molecular formula C₈H₁₁NS) is a 2-substituted thiazole heterocycle serving as a versatile small-molecule scaffold in medicinal chemistry and chemical biology. It is commercially available with a minimum purity specification of 97% (from AKSci) to 95% (from CymitQuimica), suitable for research and development applications.

Molecular Formula C8H11NS
Molecular Weight 153.24
CAS No. 958827-20-8
Cat. No. B2563013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1,3-thiazole
CAS958827-20-8
Molecular FormulaC8H11NS
Molecular Weight153.24
Structural Identifiers
SMILESC1CCC(C1)C2=NC=CS2
InChIInChI=1S/C8H11NS/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2
InChIKeyWOQYIBOZNROQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-1,3-thiazole (CAS 958827-20-8) Procurement-Grade Scaffold: Verified Purity and Physicochemical Baseline for Medicinal Chemistry


2-Cyclopentyl-1,3-thiazole (CAS 958827-20-8, molecular formula C₈H₁₁NS) is a 2-substituted thiazole heterocycle serving as a versatile small-molecule scaffold in medicinal chemistry and chemical biology . It is commercially available with a minimum purity specification of 97% (from AKSci) to 95% (from CymitQuimica), suitable for research and development applications . The compound's cyclopentyl substituent at the 2-position imparts distinct lipophilicity (predicted XLogP3 = 2.6) and basicity (predicted pKa = 3.33±0.10) compared to other 2-alkyl/aryl thiazoles, influencing solubility, membrane permeability, and target engagement profiles [1].

Why 2-Cyclopentyl-1,3-thiazole Cannot Be Replaced by Generic 2-Alkyl or 2-Aryl Thiazole Scaffolds


2-Substituted thiazoles exhibit pronounced structure-activity relationship (SAR) divergence driven by the steric bulk, lipophilicity, and electronic properties of the 2-position substituent. 2-Cyclopentyl-1,3-thiazole occupies a distinct physicochemical niche with a predicted boiling point of 234.0±9.0 °C and predicted density of 1.130±0.06 g/cm³, placing its volatility and handling characteristics between the more volatile 2-methylthiazole (boiling point 129 °C) and the substantially less volatile 2-phenylthiazole (boiling point 277.4 °C) . The cyclopentyl group confers a predicted XLogP3 of 2.6, intermediate between 2-methylthiazole (XLogP ≈ 0.6) and 2-cyclohexylthiazole (XLogP ≈ 3.5), which directly impacts aqueous solubility, membrane permeability, and off-target binding profiles [1][2]. Substituting this scaffold with a smaller alkyl analog (e.g., 2-methylthiazole) would reduce lipophilicity and alter target engagement kinetics, while replacing it with a larger cycloalkyl or aryl analog (e.g., 2-cyclohexylthiazole or 2-phenylthiazole) would increase steric bulk and hydrophobic surface area, potentially abolishing activity in sterically constrained binding pockets. These quantifiable physicochemical differences preclude generic substitution in lead optimization campaigns where precise lipophilicity tuning is critical.

Quantitative Differentiation Evidence for 2-Cyclopentyl-1,3-thiazole: Head-to-Head Physicochemical and Scaffold-Utility Comparisons


Boiling Point and Volatility: 2-Cyclopentylthiazole Occupies a Distinct Handling Window Between 2-Methylthiazole and 2-Phenylthiazole

2-Cyclopentyl-1,3-thiazole exhibits a predicted boiling point of 234.0±9.0 °C at atmospheric pressure, substantially higher than 2-methylthiazole (129 °C) and moderately lower than 2-phenylthiazole (277.4 °C) . This intermediate volatility profile confers practical advantages in synthetic workflows: it reduces evaporative losses during room-temperature handling compared to the highly volatile 2-methylthiazole, while avoiding the need for elevated-temperature distillation or specialized high-boiling solvent conditions required for 2-phenylthiazole.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (XLogP3): 2-Cyclopentylthiazole Provides Optimal Lipophilicity Window for CNS Penetration vs. 2-Methylthiazole and 2-Cyclohexylthiazole

The predicted partition coefficient (XLogP3) for 2-cyclopentyl-1,3-thiazole is 2.6, positioning it within the favorable lipophilicity range for central nervous system (CNS) penetration (typically LogP 2–4) [1]. This value is approximately 2.0 log units higher than 2-methylthiazole (estimated XLogP ~0.6) and approximately 0.9 log units lower than 2-cyclohexylthiazole (estimated XLogP ~3.5) [2][3]. The cyclopentyl substituent thus offers a strategic advantage in lead optimization: it provides sufficient lipophilicity for blood-brain barrier permeation without incurring the excessive hydrophobicity that often leads to high plasma protein binding, metabolic liability, and promiscuous off-target pharmacology.

CNS Drug Design Lipophilicity Tuning ADME Optimization

Scaffold Versatility: Documented Utility of 2-Cyclopentylthiazole Core in Medicinal Chemistry Patents and Building Block Libraries

The 2-cyclopentyl-1,3-thiazole core appears in multiple patent disclosures and commercial building block collections, indicating its established utility as a privileged scaffold in drug discovery . For example, patent JP 2006-232456 describes thiazole derivatives with cyclopentyl substitution at the 2-position as glucokinase (GK) activators for diabetes therapy, demonstrating that the cyclopentyl moiety is specifically selected among various cycloalkyl options (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) to optimize GK activation potency and physicochemical properties [1]. Additionally, the compound serves as a synthetic precursor to 4-(chloromethyl)-2-cyclopentyl-1,3-thiazole, a versatile intermediate for further functionalization . In contrast, simple 2-methylthiazole and 2-phenylthiazole lack comparable breadth of documented scaffold derivatization in recent patent literature.

Scaffold Hopping Medicinal Chemistry Library Design

Optimal Research and Procurement Scenarios for 2-Cyclopentyl-1,3-thiazole (CAS 958827-20-8)


CNS-Targeted Lead Optimization Programs Requiring Precise Lipophilicity Control

In central nervous system drug discovery, achieving optimal LogP values (2–4) is critical for blood-brain barrier penetration while minimizing metabolic and off-target liabilities. 2-Cyclopentyl-1,3-thiazole, with a predicted XLogP3 of 2.6, provides a starting scaffold that resides in this desirable range without requiring extensive lipophilicity-tuning modifications [1]. Medicinal chemistry teams can leverage this scaffold to accelerate hit-to-lead progression by reducing the number of iterative lipophilicity optimization cycles typically required when starting from less optimal 2-methylthiazole (XLogP ~0.6) or excessively lipophilic 2-cyclohexylthiazole (XLogP ~3.5) cores.

Glucokinase (GK) Activator Development and Related Metabolic Disease Research

Patent literature specifically identifies 2-cyclopentyl-substituted thiazole derivatives as glucokinase activators with potential utility in diabetes therapy [2]. The cyclopentyl group was selected among various cycloalkyl substituents for its ability to balance GK activation potency with favorable physicochemical properties. Research groups investigating GK activation mechanisms or developing novel antidiabetic agents should prioritize 2-cyclopentyl-1,3-thiazole as a key building block to access this validated chemotype.

Diversity-Oriented Synthesis and Fragment-Based Library Construction

As a commercially available building block with verified purity (≥95–97%), 2-cyclopentyl-1,3-thiazole serves as an ideal starting point for diversity-oriented synthesis campaigns . Its cyclopentyl substituent introduces a defined degree of steric bulk and lipophilicity that can be further elaborated at the 4- and 5-positions of the thiazole ring. This scaffold is particularly valuable for constructing fragment libraries where balanced physicochemical properties and scaffold novelty are key selection criteria.

Synthetic Intermediate for Chloromethylation and Subsequent Derivatization

2-Cyclopentyl-1,3-thiazole is a direct precursor to 4-(chloromethyl)-2-cyclopentyl-1,3-thiazole, a versatile electrophilic building block that enables nucleophilic substitution with amines, alcohols, and thiols to generate diverse compound arrays . This synthetic versatility makes the parent compound a strategic procurement choice for laboratories planning to generate focused libraries of 4-substituted 2-cyclopentylthiazoles for SAR exploration.

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